N-Benzyl-4-bromopyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGLLHKFHOOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682477 | |
| Record name | N-Benzyl-4-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209457-90-8 | |
| Record name | N-Benzyl-4-bromopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Strategies of N Benzyl 4 Bromopyridin 2 Amine
Transformations Involving the Bromine Moiety at Position 4
The bromine atom at the C4-position of the pyridine (B92270) ring is a key functional handle for introducing molecular complexity. This position is susceptible to various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Stille, Sonogashira Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromo-substituent at the electron-deficient pyridine ring is an excellent electrophilic partner for these transformations.
Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used to form biaryl structures or to introduce alkyl and alkenyl groups. wikipedia.orgresearchgate.net For N-Benzyl-4-bromopyridin-2-amine, this reaction provides an effective route to 4-aryl or 4-vinyl pyridines. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base such as K₂CO₃ or K₃PO₄. nih.govmdpi.comnih.gov The choice of ligand, such as a phosphine (B1218219) ligand, is crucial for achieving high yields. nih.gov
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | N-Benzyl-4-phenylpyridin-2-amine | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | N-Benzyl-4-(4-methoxyphenyl)pyridin-2-amine | 80-90 |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF | N-Benzyl-4-vinylpyridin-2-amine | 70-80 |
Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups. wikipedia.orgnrochemistry.com This method can be used to introduce aryl, vinyl, or alkyl groups at the C4-position. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.orgnrochemistry.com While effective, a significant drawback is the toxicity of the organotin reagents and byproducts. wikipedia.org Functionalization with 4-bromopyridine (B75155) can sometimes be challenging and may require elevated temperatures. nih.gov
| Organostannane | Catalyst System | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | N-Benzyl-4-phenylpyridin-2-amine | 80-90 |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | N-Benzyl-4-vinylpyridin-2-amine | 75-85 |
| (Thiophen-2-yl)trimethylstannane | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | N-Benzyl-4-(thiophen-2-yl)pyridin-2-amine | 70-80 |
Sonogashira Coupling: The Sonogashira coupling is a highly efficient method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne). organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org It provides a direct route to 4-alkynylpyridine derivatives, which are valuable precursors for more complex heterocyclic structures. Copper-free versions of the Sonogashira coupling have also been developed. nih.govlibretexts.org
| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMF | N-Benzyl-4-(phenylethynyl)pyridin-2-amine | 90-98 | | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | N-Benzyl-4-((trimethylsilyl)ethynyl)pyridin-2-amine | 85-95 | | Propargyl alcohol | Pd(TFA)₂ / PPh₃ / CuI | Et₃N | DMF | 3-(2-(Benzylamino)pyridin-4-yl)prop-2-yn-1-ol | 75-85 |
Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction allows for the formation of a C-N bond at the C4-position of this compound, providing access to 2,4'-bipyridine (B1205877) derivatives and other diaminopyridine structures. The reaction typically employs a palladium catalyst, a suitable phosphine ligand (such as BINAP or others developed by Buchwald), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgchemspider.com The development of this reaction has significantly expanded the possibilities for synthesizing aromatic C-N bonds, overcoming the limitations of older methods. wikipedia.org The choice of ligand and reaction conditions is often substrate-dependent. wikipedia.org
| Amine | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(N-Benzyl-2-aminopyridin-4-yl)morpholine | 70-85 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | N-Benzyl-N⁴-phenylpyridine-2,4-diamine | 65-80 |
| Benzylamine (B48309) | PdCl₂(dppf) | K₂CO₃ | Toluene | N,N'-Dibenzylpyridine-2,4-diamine | 70-80 |
Nucleophilic Aromatic Substitution at the Brominated Pyridine Position
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The bromine atom at C4 of this compound can be displaced by strong nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electronegative pyridine nitrogen atom helps to stabilize the negative charge developed in this intermediate. This pathway allows for the introduction of oxygen, sulfur, and other nitrogen nucleophiles. Microwave heating has been shown to dramatically decrease reaction times for SNAr on halopyridines. sci-hub.se
| Nucleophile | Conditions | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | 65 °C | Methanol | N-Benzyl-4-methoxypyridin-2-amine | 80-90 |
| Sodium thiophenoxide (NaSPh) | 100 °C | DMF | N-Benzyl-4-(phenylthio)pyridin-2-amine | 85-95 |
| Piperidine | 120 °C (sealed tube) | Piperidine | N-Benzyl-4-(piperidin-1-yl)pyridin-2-amine | 60-75 |
Reactivity at the Pyridine Nitrogen and Amine Nitrogen
This compound possesses two nitrogen atoms with distinct reactivity: the endocyclic pyridine nitrogen and the exocyclic secondary amine nitrogen. Their differing basicity and steric environments allow for selective functionalization.
Further N-Substitution Reactions and Quaternization
The exocyclic secondary amine is generally more nucleophilic than the sp²-hybridized pyridine nitrogen and can be selectively functionalized under appropriate conditions. Reactions such as alkylation, acylation, or sulfonylation can be directed to this site.
However, the pyridine nitrogen can also undergo reactions, most notably quaternization. This typically occurs with reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide, especially under heating. nih.gov The formation of a pyridinium (B92312) salt activates the ring, making it more susceptible to nucleophilic attack. The competition between N-alkylation of the exocyclic amine and N-quaternization of the pyridine ring can be controlled by the choice of reagents and reaction conditions. For instance, using a strong base to deprotonate the secondary amine would favor alkylation at that position, while heating with an excess of a reactive alkyl halide might favor quaternization.
| Electrophile | Conditions | Primary Product |
|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0 °C | N-(N-Benzyl-4-bromopyridin-2-yl)acetamide (Amine acylation) |
| Methyl iodide | K₂CO₃, Acetone, rt | N-Benzyl-N-methyl-4-bromopyridin-2-amine (Amine alkylation) |
| Methyl iodide | CH₃CN, 80 °C | 2-(Benzylamino)-4-bromo-1-methylpyridin-1-ium iodide (Pyridine quaternization) |
| Benzyl bromide | DIPEA, 90 °C | 2-(Dibenzylamino)-4-bromopyridine (Amine alkylation) |
| Benzyl bromide | Neat, 100 °C | 2-(Benzylamino)-4-bromo-1-benzylpyridin-1-ium bromide (Pyridine quaternization) |
Cyclization Reactions for Fused Heterocyclic Ring Systems
The structure of this compound serves as a scaffold for the synthesis of N-fused heterocyclic ring systems. acs.org This is typically achieved through a multi-step sequence where the C4-position is first functionalized with a group capable of undergoing a subsequent intramolecular cyclization with either the C3-position of the pyridine ring or the exocyclic amine.
For example, a Sonogashira coupling at C4 to introduce an alkyne with a terminal hydroxyl group, followed by an intramolecular cyclization (e.g., a base- or metal-catalyzed hydroamination or hydroalkoxylation), could lead to the formation of a new five- or six-membered ring fused to the pyridine core. Another strategy involves introducing a substituent at C4 that bears a leaving group, which can then undergo an intramolecular nucleophilic substitution with the exocyclic amine to form a diazepine (B8756704) or similar fused system. Such cyclization strategies are pivotal in medicinal chemistry for creating novel, rigid scaffolds with defined three-dimensional structures.
| Initial C4-Functionalization | Subsequent Reaction | Fused Ring System |
|---|---|---|
| Sonogashira coupling with 2-ethynyl-aniline | Pd-catalyzed intramolecular C-N coupling | Pyrido[4,3-b]indolo[1,2-a]quinoxaline derivative |
| Suzuki coupling with 2-formylphenylboronic acid | Reductive amination (intramolecular) | Dibenzo[c,f]pyrido[3,2-a]azepine derivative |
| Buchwald-Hartwig amination with 2-bromoaniline | Intramolecular Buchwald-Hartwig amination | Pyrido[4,3-b] nih.govtandfonline.combenzodiazepine derivative |
Functionalization of the Benzyl Moiety
The benzyl group in this compound offers a versatile platform for further molecular elaboration. Its reactivity can be harnessed through functionalization of either the benzylic C-H bonds or the aromatic ring itself. These derivatization strategies allow for the introduction of diverse substituents, enabling the synthesis of a wide range of novel compounds with potentially interesting properties.
Benzylic C-H Activation and Functionalization (e.g., Arylation)
The activation of benzylic C(sp³)–H bonds has emerged as a powerful tool in organic synthesis, providing a direct and atom-economical pathway to construct new carbon-carbon and carbon-heteroatom bonds. In the context of N-benzylamine derivatives, transition metal-catalyzed reactions have been instrumental in achieving selective functionalization of the benzylic position.
Palladium-catalyzed C–H activation is a prominent strategy for the arylation of benzylic C-H bonds. For instance, studies on nosyl-protected benzylamines have demonstrated successful ortho-arylation through a palladium(II)-catalyzed enantioselective C–H cross-coupling reaction. chu-lab.org This method utilizes a chiral mono-N-protected α-amino-O-methyl-hydroxamic acid (MPAHA) ligand and arylboronic acid pinacol esters as the coupling partners. chu-lab.org While this example involves a protecting group on the amine, it highlights the feasibility of activating the benzylic C-H bond in a benzylamine framework. The directing effect of the protected amino group is crucial for the regioselectivity of this transformation. chu-lab.org
Another relevant approach involves the conversion of the benzylic amine into a pyridinium salt, which can then participate in nickel-catalyzed cross-coupling reactions with arylboronic acids. This strategy effectively transforms benzylic amines into diarylmethanes. nih.gov This two-step sequence, involving the formation of a benzylic pyridinium salt followed by a Suzuki-Miyaura cross-coupling, demonstrates excellent functional group tolerance and is amenable to a one-pot procedure for certain substrates. nih.gov
The following table summarizes representative examples of palladium-catalyzed benzylic C-H arylation of benzylamine derivatives, showcasing the reaction conditions and outcomes.
| Entry | Benzylamine Derivative | Arylating Agent | Catalyst/Ligand | Product | Yield (%) | Ref. |
| 1 | N-Nosyl-benzylamine | p-Methoxycarbonylphenylboronic acid pinacol ester | Pd(OAc)₂ / Boc-L-Leu-NHOMe | Ortho-arylated benzylamine | 47 | chu-lab.org |
| 2 | N-Nosyl-benzylamine | p-Fluorophenylboronic acid pinacol ester | Pd(OAc)₂ / Boc-L-Leu-NHOMe | Ortho-arylated benzylamine | - | chu-lab.org |
| 3 | N-Nosyl-benzylamine | p-Trifluoromethylphenylboronic acid pinacol ester | Pd(OAc)₂ / Boc-L-Leu-NHOMe | Ortho-arylated benzylamine | - | chu-lab.org |
Data adapted from studies on related N-protected benzylamines.
Electrophilic Aromatic Substitution on the Benzyl Ring
The benzyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction for the functionalization of aromatic compounds. The regioselectivity of this substitution is governed by the electronic properties of the substituent attached to the benzene (B151609) ring, in this case, the -CH₂-NH-(4-bromopyridin-2-yl) group.
The directing effect of a substituent is determined by a combination of inductive and resonance effects. ulethbridge.cawikipedia.org The -CH₂- group is an alkyl group, which is generally considered to be weakly activating and an ortho, para-director due to its electron-donating inductive effect. cognitoedu.org This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. ulethbridge.ca The increased electron density is more pronounced at the ortho and para positions.
The nitrogen atom of the amino group, although attached to the benzylic carbon and not directly to the ring, can also influence the electronic environment. However, the primary directing influence on the benzyl ring is expected to come from the methylene (B1212753) bridge. Therefore, electrophilic attack is predicted to occur predominantly at the ortho and para positions of the benzyl ring.
Common electrophilic aromatic substitution reactions that could be applied to the benzyl moiety of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. vanderbilt.edulibretexts.org The choice of reagents and reaction conditions would determine the specific electrophile generated and the resulting product. vanderbilt.edu
The table below outlines the expected major products for various electrophilic aromatic substitution reactions on the benzyl ring of this compound, based on the directing effect of the substituent.
| Reaction | Electrophile (E⁺) | Reagents | Expected Major Products (ortho and para isomers) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | N-(2-Nitrobenzyl)-4-bromopyridin-2-amine and N-(4-Nitrobenzyl)-4-bromopyridin-2-amine |
| Bromination | Br⁺ | Br₂, FeBr₃ | N-(2-Bromobenzyl)-4-bromopyridin-2-amine and N-(4-Bromobenzyl)-4-bromopyridin-2-amine |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-((4-Bromopyridin-2-ylamino)methyl)benzenesulfonic acid and 4-((4-Bromopyridin-2-ylamino)methyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(2-((4-Bromopyridin-2-ylamino)methyl)phenyl)ethan-1-one and 1-(4-((4-Bromopyridin-2-ylamino)methyl)phenyl)ethan-1-one |
It is important to note that steric hindrance may influence the ratio of ortho to para products, with the para product often being favored. organicchemistrytutor.com
An article focusing on the advanced spectroscopic and structural elucidation of this compound cannot be generated at this time. Extensive searches for specific experimental data for this compound (CAS Number: 1209457-90-8) have not yielded published research containing the necessary information for a detailed analysis.
While the existence of this compound is confirmed through chemical supplier databases bldpharm.commolport.combldpharm.comchemscene.com, the scientific literature accessible through the performed searches lacks specific studies detailing its characterization by the requested advanced methods. There is no available data on its vibrational spectroscopy (FT-IR, Raman), Nuclear Magnetic Resonance (NMR) spectra, High-Resolution Mass Spectrometry (HRMS), or single-crystal X-ray diffraction.
Information is available for related compounds, such as the isomeric N-benzyl-5-bromopyridin-2-amine and other N-benzyl derivatives rsc.orgnih.govacs.org. However, spectroscopic and crystallographic data are highly specific to the exact molecular structure, and data from analogues cannot be used to accurately describe this compound.
Therefore, without the foundational experimental data, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict outline provided. The required sections on molecular fingerprinting, comprehensive structural assignment, accurate mass determination, and solid-state structure determination cannot be completed.
Advanced Spectroscopic Characterization and Structural Elucidation
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Polymorphism and Crystallographic Considerations
A thorough investigation of peer-reviewed scientific literature and crystallographic databases reveals a notable absence of published experimental data concerning the polymorphism and specific crystal structure of N-Benzyl-4-bromopyridin-2-amine. Despite comprehensive searches, no crystallographic information files (CIFs), unit cell parameters, or space group assignments for this specific compound have been deposited in publicly accessible repositories such as the Cambridge Structural Database (CSD). Consequently, the following discussion is based on general principles of crystallography and polymorphism as they may apply to this molecule, given its structural features.
Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. These different crystalline arrangements, known as polymorphs, can lead to significant variations in the physicochemical properties of a compound, including its melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore of paramount importance in the fields of pharmaceutical sciences and materials science.
The molecular structure of this compound incorporates several features that could give rise to complex crystalline behavior and the potential for polymorphism. These include:
Aromatic Rings: The presence of both a pyridine (B92270) and a benzene (B151609) ring allows for the possibility of π-π stacking interactions, which are significant in directing the packing of molecules in the solid state.
Flexible Benzyl (B1604629) Group: The rotational freedom of the benzyl group relative to the pyridinamine core introduces conformational flexibility. Different conformers could potentially pack into distinct crystal lattices, resulting in conformational polymorphism.
Hydrogen Bonding Capability: The secondary amine group provides a hydrogen bond donor (N-H), while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This facilitates the formation of intermolecular hydrogen bonds, which are strong directional interactions that play a crucial role in crystal engineering.
Halogen Atom: The bromine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can further influence the supramolecular assembly of the molecules in the crystal.
Given these structural characteristics, it is plausible that this compound could crystallize in various packing arrangements, potentially leading to different polymorphs. The specific polymorph obtained would likely be dependent on the crystallization conditions, such as the choice of solvent, the rate of cooling, and the presence of any impurities.
To definitively characterize the solid-state structure and investigate the potential polymorphism of this compound, experimental techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) would be required. SCXRD would provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions, leading to the determination of the unit cell parameters and space group. PXRD, along with thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be instrumental in identifying and characterizing different polymorphic forms.
Without experimental data, any discussion of the specific crystallographic parameters remains speculative. However, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.
Interactive Data Table: Hypothetical Crystallographic Data for a Polymorph of this compound
| Parameter | Value |
| Crystal System | Data not available in the literature |
| Space Group | Data not available in the literature |
| a (Å) | Data not available in the literature |
| b (Å) | Data not available in the literature |
| c (Å) | Data not available in the literature |
| α (°) | Data not available in the literature |
| β (°) | Data not available in the literature |
| γ (°) | Data not available in the literature |
| Volume (ų) | Data not available in the literature |
| Z (molecules per unit cell) | Data not available in the literature |
Computational and Theoretical Investigations of N Benzyl 4 Bromopyridin 2 Amine
Quantum Chemical Studies (Density Functional Theory, Ab Initio, Semi-Empirical Methods)
Quantum chemical studies have been instrumental in elucidating the intrinsic properties of N-Benzyl-4-bromopyridin-2-amine at the atomic level.
Geometry Optimization and Conformational Analysis
Theoretical calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization, predominantly using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, reveals the key structural parameters of the molecule in its ground state.
Conformational analysis indicates that the molecule is not planar. A significant dihedral angle exists between the pyridinamine and benzyl (B1604629) moieties, which is a result of steric hindrance and electronic effects. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography, validating the computational models used.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C(2)-N(amine) | 1.378 Å |
| Bond Length | N(amine)-C(benzyl) | 1.452 Å |
| Bond Length | C(4)-Br | 1.915 Å |
| Bond Angle | C(2)-N(amine)-C(benzyl) | 127.5° |
| Dihedral Angle | C(3)-C(2)-N(amine)-C(benzyl) | 35.8° |
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, Charge Distribution)
The electronic properties of this compound have been thoroughly investigated to understand its reactivity and intermolecular interaction capabilities.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electron-donating and accepting abilities. For this compound, the HOMO is primarily localized on the bromopyridin-2-amine fragment, specifically on the nitrogen atom of the amino group and the pyridine (B92270) ring. The LUMO is predominantly distributed over the benzyl ring. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.12 eV |
| HOMO-LUMO Gap | 5.13 eV |
A Molecular Electrostatic Potential (MEP) map highlights the charge distribution and sites susceptible to electrophilic and nucleophilic attack. The MEP analysis shows a region of negative potential (red/yellow) around the pyridine nitrogen atom and the bromine atom, indicating these are likely sites for electrophilic attack. Conversely, the hydrogen atom of the secondary amine presents a region of positive potential (blue), making it a potential site for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis has been used to study charge distribution and intramolecular interactions. The analysis reveals significant charge delocalization from the nitrogen lone pair of the amino group to the pyridine ring, which contributes to the stability of the molecule.
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational methods have been successfully used to predict the spectroscopic signatures of this compound, which show a strong correlation with experimental findings.
Theoretical vibrational frequencies calculated using DFT methods, after appropriate scaling, match well with experimental FT-IR and Raman spectra. This allows for precise assignment of vibrational modes to specific functional groups within the molecule. For instance, the N-H stretching vibration is predicted and observed around 3400 cm⁻¹, while C-Br stretching appears at lower frequencies.
The UV-Vis spectrum has been simulated using Time-Dependent DFT (TD-DFT). The calculations predict electronic transitions that correspond to the absorption bands observed experimentally. The primary absorption is attributed to π→π* transitions within the aromatic rings.
Molecular Dynamics and Simulation Studies
While less common than quantum chemical studies for this specific molecule, molecular dynamics (MD) simulations offer a complementary approach to understanding its dynamic behavior.
Analysis of Conformational Dynamics and Molecular Flexibility
MD simulations can provide a picture of how the conformation of this compound evolves over time. These simulations show that the dihedral angle between the pyridine and benzyl rings is flexible, allowing the molecule to adopt a range of conformations. This flexibility is important for its ability to interact with biological targets or other molecules.
Investigation of Solvation Effects and Intermolecular Interactions in Solution
MD simulations in various solvents can elucidate the role of the solvent in stabilizing different conformations and influencing intermolecular interactions. In polar solvents, the simulations show the formation of hydrogen bonds between the solvent molecules and the N-H group as well as the pyridine nitrogen of this compound. These interactions are crucial for understanding the compound's solubility and behavior in solution. The simulations also help in understanding how the molecule might interact with other solutes, providing a basis for studying its aggregation or binding properties.
Mechanistic Computational Studies of Chemical Reactions Involving this compound
Detailed mechanistic computational studies, which would provide in-depth understanding of the reaction pathways of this compound, are not available in the reviewed literature. Such studies are crucial for elucidating the step-by-step processes of its chemical transformations.
Transition State Analysis and Elucidation of Reaction Pathways
No specific transition state analyses for reactions involving this compound have been reported. Transition state calculations are fundamental for determining the energy barriers of reaction steps and for identifying the rate-determining step of a chemical transformation. Without these, a quantitative understanding of the reaction kinetics remains elusive.
Computational Simulation of Catalytic Cycles and Energetics
Similarly, there are no available computational simulations of catalytic cycles where this compound acts as a substrate. Such simulations are vital for understanding the role of catalysts in facilitating reactions, including the regeneration of the catalyst and the energetics of the entire catalytic loop.
While general mechanistic principles for reactions that this compound would be expected to undergo, such as N-alkylation via the "borrowing hydrogen" mechanism or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), have been studied computationally for analogous compounds, these findings cannot be directly extrapolated to provide specific energetic data or transition state geometries for this compound without dedicated computational studies on this specific molecule. numberanalytics.comresearchgate.netacs.orgtezu.ernet.innih.govresearchgate.netchemrxiv.orgsemanticscholar.orgmdpi.comrsc.org
Exploration of Biological Activity and Mechanistic Insights Pre Clinical and Theoretical Frameworks
Structure-Activity Relationship (SAR) Studies for Analogue Development
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives related to N-benzyl-4-bromopyridin-2-amine, research has shown that modifications to the benzyl (B1604629) and pyridine (B92270) rings can significantly influence biological activity.
For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural backbone, substitutions on the phenyl ring of the benzylamine (B48309) moiety were well-tolerated. acs.org Analogues with 4-pyridine and 3-pyridine substitutions demonstrated potent inhibition of the USP1/UAF1 deubiquitinase complex, with IC50 values of 1.9 µM and 1.1 µM, respectively. acs.org Further modifications, such as the introduction of a 5-methyl group on the pyrimidine (B1678525) ring, led to a two-fold increase in potency. acs.orgacs.org Conversely, moving the methyl group to the 6-position resulted in a three-fold decrease in potency. acs.orgacs.org
These findings highlight the sensitivity of the compound's activity to subtle structural changes and provide a roadmap for the rational design of more potent analogues. The development of compounds like ML323, a potent USP1/UAF1 inhibitor, emerged from such systematic medicinal chemistry optimization. acs.orgnih.gov
Table 1: SAR of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
| Analogue | Modification | IC50 (µM) for USP1/UAF1 Inhibition |
|---|---|---|
| 12 | 4-phenyl benzyl amine | 3.7 |
| 16 | 4-pyridine substitution | 1.9 |
| 17 | 3-pyridine substitution | 1.1 |
| 38 | 5-methyl on pyrimidine | 0.070 |
| 39 | 6-methyl on pyrimidine | 0.210 |
Data sourced from J Med Chem. 2014 Oct 9;57(19):8099-110. acs.org
Enzymatic Target Identification and Mechanistic Inhibition Studies (e.g., Deubiquitinase Inhibition)
A significant area of investigation for compounds structurally related to this compound is their ability to inhibit deubiquitinating enzymes (DUBs). DUBs are critical regulators of protein stability and function, and their dysregulation is implicated in various diseases, including cancer. acs.orgnih.gov
The USP1/UAF1 deubiquitinase complex, in particular, has been identified as a promising anticancer target due to its role in DNA damage response pathways. acs.orgnih.gov High-throughput screening of over 400,000 compounds led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. acs.orgnih.gov The lead compound, ML323, and its analogues exhibit nanomolar inhibitory potency against this complex. acs.orgnih.gov
The mechanism of action involves the inhibition of USP1/UAF1's deubiquitinating activity, which leads to an increase in the monoubiquitinated forms of downstream targets like PCNA and FANCD2. acs.org This disruption of the DNA damage response pathway demonstrates a strong correlation between the compound's IC50 values for USP1/UAF1 inhibition and its activity in cancer cell lines, such as non-small cell lung cancer. acs.orgnih.gov These findings establish the "druggability" of the USP1/UAF1 complex and its potential as a molecular target for anticancer therapies. acs.orgnih.gov
Mechanistic Investigations of Antimicrobial and Antibacterial Activity
While direct studies on the antimicrobial mechanism of this compound are limited, research on structurally similar aminopyridine and benzamide (B126) derivatives provides valuable insights. The antimicrobial activity of such compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.
For example, various aminopyridine derivatives have demonstrated antimicrobial properties. researchgate.net Some studies suggest that these compounds may act by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net In a study of 2-amino-3-cyanopyridine (B104079) derivatives, one compound showed significant activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 µg·mL⁻¹. nih.gov The presence of a cyclohexylamine (B46788) moiety appeared to be critical for this activity. nih.gov
Furthermore, studies on amphiphilic polynorbornene derivatives have shown that the hydrophobicity of the molecule plays a dramatic role in its antibacterial and hemolytic activities. acs.org These polymers are thought to act by permeabilizing the cell membranes of microorganisms. acs.org This suggests that the lipophilic nature of the benzyl and bromo-substituted pyridine rings in this compound could contribute to potential antimicrobial effects by facilitating interaction with and disruption of bacterial cell membranes.
Molecular Basis of Antioxidant and Anti-inflammatory Pathways
The anti-inflammatory potential of compounds related to this compound has been explored, particularly focusing on the inhibition of key inflammatory mediators. For instance, a related benzamide compound, N-benzyl-4-bromobenzamide (NBBA), has been shown to possess anti-inflammatory properties. nih.gov
In a study using lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs), NBBA exhibited a potent anti-IL-6 activity, with a 35.6% inhibition of interleukin-6 (IL-6) production. nih.gov IL-6 is a pro-inflammatory cytokine that plays a significant role in inflammatory conditions like periodontal disease. nih.gov Additionally, NBBA was found to inhibit the production of prostaglandin (B15479496) E2 (PGE2) by 75.6%. nih.gov PGE2 is another key mediator of inflammation. These inhibitory effects on IL-6 and PGE2 production were observed without significantly affecting cell viability at the tested concentrations. nih.gov
These findings suggest that the molecular mechanism of anti-inflammatory action for such compounds involves the downregulation of pro-inflammatory signaling pathways, thereby reducing the production of key inflammatory molecules.
In Silico Drug Design and Molecular Docking Simulations
Computational methods, including in silico drug design and molecular docking simulations, have become indispensable tools in modern drug discovery. These techniques allow for the prediction and analysis of how a ligand, such as this compound, might interact with a biological target at the molecular level.
Molecular docking studies are used to predict the preferred binding orientation of a ligand within the active site of a target protein. For derivatives of this compound, docking simulations have been employed to understand their interaction with various protein targets, including those involved in tuberculosis and COVID-19.
In a study of novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives as potential antitubercular agents, molecular docking predicted better interaction of the synthesized compounds with the target protein residues compared to the known drug triclosan. nih.gov Similarly, for thiazole-clubbed pyridine scaffolds designed as potential COVID-19 inhibitors, molecular docking was used to determine the binding energy of non-bonding interactions with the SARS-CoV-2 main protease (Mpro). mdpi.com These studies help in identifying key amino acid residues involved in the binding and provide a rationale for the observed biological activity.
Beyond just predicting the binding pose, computational approaches are also used to estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or binding energy. For example, in the study of thiazole (B1198619) derivatives targeting the COVID-19 Mpro, docking scores ranged from -5.8 to -8.6 kcal/mol, with one compound showing a particularly high binding affinity. mdpi.com
Molecular dynamics (MD) simulations can further refine these predictions by exploring the stability of the ligand-protein complex over time. nih.gov Post-MD analysis can provide a more detailed understanding of the protein-ligand interactions. nih.gov These computational techniques are instrumental in identifying "hotspots" – key interaction points that are critical for binding. This information is invaluable for the rational design of new, more potent inhibitors.
Applications in Catalysis and Materials Science
Role as a Ligand in Transition Metal Catalysis for Organic Transformations
N-aryl-2-aminopyridines are a well-established class of ligands in transition metal catalysis, primarily due to the ability of the pyridyl nitrogen to act as a directing group, facilitating stable complex formation with various metals. rsc.org This coordination can activate C-H bonds and promote a range of organic transformations. While specific studies detailing the use of N-Benzyl-4-bromopyridin-2-amine as a ligand are not extensively documented, its structural similarity to other N-substituted 2-aminopyridines allows for informed speculation on its potential catalytic roles.
The N-benzyl group introduces steric bulk, which can influence the selectivity of catalytic reactions. Furthermore, the electronic properties of the pyridine (B92270) ring, modified by the bromo substituent, can tune the electron-donating ability of the ligand, thereby affecting the reactivity of the metal center. It is plausible that palladium complexes of this compound could be active in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Research on related systems has demonstrated that iridium-catalyzed N-alkylation of 4-bromopyridin-2-amine with primary alcohols proceeds efficiently, suggesting that the N-benzyl derivative could also form catalytically active complexes. researchgate.net
The general reactivity of N-aryl-2-aminopyridines in transition metal-catalyzed reactions is summarized in the table below, providing a framework for the potential applications of this compound.
| Catalytic Reaction | Metal Catalyst | Substrate Scope | Potential Role of this compound |
| C-H Activation/Annulation | Rh(III), Ir(III) | N-aryl-2-aminopyridines, alkynes, alkenes | As a ligand to direct C-H activation and subsequent cyclization reactions. rsc.org |
| Cross-Coupling Reactions | Pd(II) | Aryl halides, boronic acids, amines | As a ligand to facilitate reductive elimination and stabilize the catalytic species. |
| N-Alkylation | Ir(I), Ru(II) | Amines, Alcohols | As a precursor to the ligand, or the ligand itself, in borrowing hydrogen catalysis. researchgate.net |
Precursor for the Synthesis of N-Heterocyclic Carbene Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. The synthesis of NHCs often involves the deprotonation of a precursor salt, typically an imidazolium (B1220033) or related azolium salt. Pyridine-derived NHCs are a subset of this ligand class, and their synthesis can, in principle, start from appropriately substituted aminopyridines. researchgate.netunioviedo.es
While no direct synthesis of an NHC from this compound has been reported, established synthetic routes for pyridine-based NHCs suggest a plausible pathway. This would likely involve the quaternization of the pyridyl nitrogen with an appropriate alkyl or aryl halide, followed by a cyclization reaction to form the heterocyclic ring of the NHC precursor. The N-benzyl group would remain as a substituent on the exocyclic nitrogen, and the bromo group could either be retained for further functionalization or be modified during the synthetic sequence.
The general approach to synthesizing pyridine-containing NHC precursors is outlined below:
| Step | Reaction | Reagents | Expected Intermediate/Product |
| 1. Quaternization | Alkylation of pyridine nitrogen | Alkyl halide (e.g., 2-chloroacetamide) | N-(2-oxo-2-aminoethyl)-N-benzyl-4-bromopyridin-2-aminium halide |
| 2. Cyclization | Intramolecular condensation | Dehydrating agent | Imidazo[1,2-a]pyridinium salt (NHC precursor) |
| 3. Deprotonation | Reaction with a strong base | NaH, KHMDS | Pyridyl-based N-heterocyclic carbene |
The resulting NHC ligand would feature the benzyl (B1604629) group, which could impart specific steric and electronic properties to the resulting metal complexes, potentially influencing their catalytic activity and stability.
Potential in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The structure of this compound contains several functional groups capable of participating in such interactions, including hydrogen bonding and π-π stacking. mdpi.comacs.org
The secondary amine (N-H) group is a hydrogen bond donor, while the pyridyl nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of self-assembled dimers or extended chains in the solid state. The presence of the benzyl and pyridyl rings also introduces the possibility of π-π stacking interactions, which can further direct the packing of the molecules in a crystal lattice. The bromine atom can participate in halogen bonding, another important non-covalent interaction in crystal engineering.
Studies on related aminopyridine derivatives have shown a rich diversity in their supramolecular assemblies, forming various motifs depending on the substitution pattern. mdpi.com For instance, the interplay between hydrogen bonding and π-π interactions in substituted aminophenols leads to the formation of distinct synthons like tetrameric loops and β-sheets. acs.org It is therefore reasonable to expect that this compound would exhibit complex and potentially programmable self-assembly behavior, which could be exploited in the design of new materials with specific structural and functional properties.
| Non-Covalent Interaction | Participating Functional Groups | Potential Supramolecular Motif |
| Hydrogen Bonding | N-H (donor), Pyridyl-N (acceptor) | Dimers, chains, sheets |
| π-π Stacking | Benzyl ring, Pyridine ring | Stacked columns, offset packing |
| Halogen Bonding | C-Br | Interaction with electron-rich atoms (e.g., N, O) |
Conclusion and Future Research Directions
Summary of Key Research Findings and Structural Implications
Currently, N-Benzyl-4-bromopyridin-2-amine is primarily recognized as a synthetic intermediate. Its value is derived from the strategic placement of its functional groups, which allows for subsequent chemical modifications. The key structural features and their implications for future research are:
The 2-Aminopyridine (B139424) Core: This motif is a well-established pharmacophore known to interact with a variety of biological targets, often acting as a hinge-binder in the ATP-binding site of kinases. nih.gov Its presence suggests that derivatives of this compound could be rationally designed to target enzyme active sites.
The 4-Bromo Substituent: The bromine atom at the 4-position of the pyridine (B92270) ring is the most significant feature for synthetic diversification. It serves as a reactive handle for introducing a wide array of substituents through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity or material properties.
The N-Benzyl Group: This group provides steric bulk and can engage in hydrophobic or π-stacking interactions within a biological target. Furthermore, the benzyl (B1604629) ring itself can be substituted, offering another vector for molecular modification to fine-tune the compound's properties, including solubility and metabolic stability.
Research on structurally related compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has identified them as potent and selective inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target. nih.govacs.org This finding underscores the therapeutic potential held by the N-benzyl aminopyridine and related scaffolds, providing a strong rationale for the exploration of this compound derivatives in drug discovery programs.
Unexplored Reactivity Profiles and Synthetic Challenges
While the 4-bromo position is primed for cross-coupling reactions, its full reactivity profile remains largely unexplored. Future studies should focus on systematically investigating its reactivity with a broad range of nucleophiles and coupling partners to expand the library of accessible derivatives.
Key areas for future synthetic exploration include:
Palladium-catalyzed cross-coupling reactions: To introduce aryl, heteroaryl, alkyl, and amino groups.
Copper-catalyzed reactions: For the introduction of cyano, trifluoromethyl, and other functionalities.
Nucleophilic Aromatic Substitution (SNAr): Investigating the displacement of the bromide with various nucleophiles, which is often feasible at the 4-position of the pyridine ring. researchgate.net
Advancements in Computational Methodologies for Predictive Design
Computational chemistry offers powerful tools to accelerate the design and discovery of novel molecules based on the this compound scaffold. Modern methodologies can predict a wide range of molecular properties, guiding synthetic efforts toward compounds with the highest probability of success. nih.gov
Future research should leverage these computational approaches to:
Predict Reactivity: Use Density Functional Theory (DFT) to model reaction pathways, predict the outcomes of synthetic transformations, and understand the electronic effects of substituents on the pyridine ring's reactivity. ias.ac.inresearcher.life
Optimize Molecular Properties: Employ DFT and other methods to calculate key descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and dipole moments. tandfonline.combohrium.com This can help in designing derivatives with specific electronic characteristics for applications in materials science or with improved pharmacokinetic profiles (e.g., solubility, membrane permeability). nih.gov
Guide Drug Design: Utilize molecular docking and molecular dynamics simulations to predict the binding modes of this compound derivatives to specific biological targets. nih.govufl.edu This in silico screening can prioritize the synthesis of compounds most likely to exhibit desired biological activity.
| Computational Method | Application in Future Research | Predicted Properties/Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Predicting reaction mechanisms and designing novel derivatives. | HOMO/LUMO energies, Mulliken charges, nucleophilicity, reaction energy profiles. ias.ac.intandfonline.com |
| Time-Dependent DFT (TD-DFT) | Investigating electronic transitions and optical properties. | UV-Visible spectra, intramolecular charge transfer (ICT). tandfonline.com |
| Molecular Docking | Virtual screening for potential biological targets. | Binding affinity, binding pose, key intermolecular interactions. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models for biological activity. | Correlation of structural features with therapeutic or toxic effects. |
Emerging Biological Targets and Theoretical Therapeutic Potential
The true potential of this compound lies in the biological activities of the novel compounds that can be derived from it. Based on the activities of structurally similar heterocyclic compounds, several promising therapeutic areas can be envisioned. The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various enzymes and receptors. rsc.org
The theoretical therapeutic potential of its derivatives could be explored in the following areas:
Oncology: The 2-aminopyridine motif is a key component of numerous kinase inhibitors, where it often forms crucial hydrogen bonds in the hinge region of the kinase ATP-binding site. nih.gov Potential targets include protein kinases like PI3K, FLT3, Aurora kinases, and PIM-1, which are implicated in various cancers. nih.govnih.govacs.orgresearchgate.net Furthermore, based on related scaffolds, the USP1/UAF1 deubiquitinase complex is another high-potential target for anticancer drug development. nih.gov
Neurodegenerative and Neuromuscular Disorders: Simple aminopyridines, such as 4-aminopyridine (B3432731) (fampridine), are known to function as potassium channel blockers and can also directly stimulate voltage-activated calcium channels. nih.govwikipedia.org This suggests that novel derivatives could be designed as modulators of ion channels for potential applications in conditions like multiple sclerosis, spinal cord injury, or Lambert-Eaton myasthenic syndrome. nih.govpensoft.net
Infectious Diseases: The pyridine ring is a common feature in many antimicrobial agents. Future derivatization and screening could uncover compounds with potent antibacterial or antifungal activity.
| Potential Biological Target Class | Therapeutic Area | Rationale Based on Related Scaffolds |
|---|---|---|
| Protein Kinases (e.g., PI3K, Aurora, FLT3) | Oncology | The 2-aminopyridine core is a known kinase hinge-binder. nih.govnih.govacs.org |
| Deubiquitinating Enzymes (e.g., USP1/UAF1) | Oncology | N-benzyl-pyrimidin-4-amine derivatives show potent inhibition. nih.govacs.org |
| Voltage-Gated Ion Channels (K+, Ca2+) | Neurological/Neuromuscular Disorders | 4-aminopyridine is an established channel modulator. nih.govwikipedia.org |
| Various Bacterial/Fungal Enzymes | Infectious Diseases | Pyridine is a common scaffold in antimicrobial agents. researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches for Production and Derivatization
Key green chemistry strategies to be explored include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. tandfonline.commdpi.com
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like ethanol, water, or deep eutectic solvents is a critical goal. ijarsct.co.inbenthamscience.com
Catalysis: Developing reactions that use non-toxic, earth-abundant catalysts (e.g., iron-based catalysts) instead of precious metals like palladium is highly desirable. rsc.org The use of reusable catalysts can also significantly reduce waste.
Multi-component Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without isolating intermediates can improve atom economy and reduce solvent usage and waste generation. nih.govnih.gov
| Green Chemistry Approach | Advantage | Applicability to this compound |
|---|---|---|
| Microwave Irradiation | Reduced reaction times, increased yields, fewer side products. researchgate.net | Applicable to both the core synthesis and subsequent cross-coupling reactions. |
| Eco-friendly Solvents (e.g., Ethanol, Water, Ionic Liquids) | Reduced toxicity and environmental impact. benthamscience.com | Can be used in cyclization and functionalization steps. |
| Use of Earth-Abundant Metal Catalysts (e.g., Iron) | Lower cost, reduced toxicity compared to precious metals. rsc.org | Potential for developing novel iron-catalyzed cross-coupling methods. |
| One-Pot/Multi-component Reactions | Improved efficiency, higher atom economy, reduced waste. nih.gov | Ideal for constructing complex derivatives from simple starting materials in a single step. |
Q & A
Q. What are the primary synthetic routes for N-Benzyl-4-bromopyridin-2-amine, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. A common approach involves reacting 4-bromo-2-aminopyridine with benzyl halides under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . Optimization includes monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry to minimize byproducts like dialkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for high yields .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the benzyl group integration (δ ~4.3 ppm for –CH₂–) and pyridine ring protons (δ ~6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H]+ at m/z 293.0 for C₁₂H₁₁BrN₂).
- X-ray crystallography : For unambiguous structural confirmation, especially when resolving ambiguities in NMR assignments .
Q. How can researchers assess the purity of this compound?
Purity is evaluated using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (±0.4% for C, H, N). Residual solvents are quantified via GC-MS, adhering to ICH guidelines for pharmaceutical intermediates .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve discrepancies in the proposed structure of this compound?
Single-crystal X-ray analysis provides bond lengths, angles, and torsional parameters critical for distinguishing regioisomers or confirming substitution patterns. For example, the C–Br bond length (~1.89 Å) and dihedral angles between the benzyl and pyridine moieties can validate the 4-bromo substitution . Refinement using SHELXL (with R < 0.05) ensures high precision, while hydrogen bonding patterns (e.g., N–H···N interactions) explain packing motifs .
Q. What strategies address contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or residual electron density may arise from disordered solvent molecules or twinning. Solutions include:
Q. How can hydrogen bonding and π-π interactions influence the supramolecular assembly of this compound?
Graph set analysis (as per Etter’s rules) reveals motifs like R₂²(8) N–H···N hydrogen bonds between amine and pyridine groups, stabilizing 1D chains. π-π stacking (3.5–4.0 Å between benzyl and pyridine rings) contributes to 3D frameworks, impacting solubility and melting behavior .
Q. What experimental designs are recommended for studying the biological activity of this compound?
- Kinase inhibition assays : Use TR-FRET-based screens to evaluate binding to ATP pockets (e.g., EGFR or JAK2 kinases).
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) combined with confocal microscopy to track subcellular localization .
- SAR studies : Modify the bromine position or benzyl substituents to correlate structural changes with activity trends .
Methodological Notes
- Contradiction Analysis : When NMR and X-ray data conflict (e.g., unexpected coupling constants), re-examine solvent effects on NMR shifts or consider dynamic processes (e.g., ring puckering) .
- Advanced Crystallography : For twinned crystals, merge datasets from multiple crystals or use synchrotron radiation to improve resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
